Cas no 213316-32-6 (Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-)

The compound (1R,2S)-rel-1-amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester is a chiral cyclopropane derivative with potential applications in organic synthesis and pharmaceutical research. Its cyclopropane ring confers structural rigidity, while the amino and ethenyl functional groups offer versatile reactivity for further derivatization. The (1R,2S)-relative stereochemistry may be of interest in enantioselective synthesis or as a building block for biologically active molecules. The ethyl ester moiety enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound's unique combination of strained ring geometry and functional group diversity makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry or as a precursor for more complex architectures.
Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel- structure
213316-32-6 structure
Product Name:Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-
CAS No:213316-32-6
MF:C8H13NO2
MW:155.194322347641
CID:252911
PubChem ID:10820795
Update Time:2025-06-27

Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-
    • Cyclopropanecarboxylic acid,1-amino-2-ethenyl-,ethyl ester,(1R,2S)-(9ci)
    • CYCLOPROPANECARBOXYLIC ACID, 1-AMINO-2-ETHENYL-, ETHYL ESTER, (1R,2S)-REL- (9CI)
    • SCHEMBL374714
    • (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride
    • Cyclopropanecarboxylic acid,1-amino-2-ethenyl-,ethyl ester,(1R,2S)-rel-(9ci)
    • (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylic acid ethyl ester
    • 746657-36-3
    • Rel-ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate
    • ETHYL (1R,2S)-1-AMINO-2-ETHENYLCYCLOPROPANE-1-CARBOXYLATE
    • AC-28939
    • NBJXCTLFPNBZSG-HTRCEHHLSA-N
    • Cyclopropanecarboxylic acid,1-amino-2-ethenyl-,ethyl ester,(1R,2S)-
    • A852274
    • ethyl (1R,2S)-1-amino-2-vinylcyclopropane-carboxylate
    • (1R,2S)-1-amino-1-ethoxycarbonyl-2-vinylcyclopropane
    • 213316-32-6
    • Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-
    • AKOS006344252
    • BS-25976
    • CS-0000379
    • (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate
    • Inchi: 1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6-,8-/m1/s1
    • InChI Key: NBJXCTLFPNBZSG-HTRCEHHLSA-N
    • SMILES: O(CC)C([C@]1(C[C@H]1C=C)N)=O

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 52.3Ų

Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel- Pricemore >>

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Additional information on Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-

Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel- is a specialized organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound, identified by its CAS number 213316-32-6, represents a unique structural motif that combines the rigidity of a cyclopropane ring with the reactivity of an amino and vinyl group, further modified by an ethyl ester functionality. The stereochemical configuration specified as (1R,2S)-rel- indicates a precise three-dimensional arrangement of atoms, which is crucial for its biological activity and potential applications.

The cyclopropane moiety is particularly noteworthy due to its strained three-membered ring structure. This strain often enhances the reactivity of the molecule, making it a valuable scaffold for designing novel bioactive compounds. In particular, the presence of both an amino group and a vinyl group allows for diverse chemical transformations, including nucleophilic additions and eliminations, which are pivotal in synthetic organic chemistry. The ethyl ester group not only influences the solubility and metabolic stability of the compound but also provides a handle for further derivatization.

Recent advancements in drug discovery have highlighted the importance of stereospecific compounds in achieving therapeutic efficacy. The (1R,2S)-rel- configuration of Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester is a testament to the growing emphasis on enantioselective synthesis. This stereochemistry has been meticulously optimized to ensure that the compound interacts selectively with biological targets, minimizing off-target effects. Such precision is increasingly critical in developing drugs that exhibit high potency and low toxicity.

In the realm of medicinal chemistry, this compound has been explored for its potential as an intermediate in the synthesis of more complex molecules. The cyclopropane ring can serve as a privileged scaffold in drug design due to its ability to adopt unique conformations that can mimic natural product structures. Additionally, the amino and vinyl groups offer multiple points for functionalization, enabling chemists to tailor the properties of the molecule for specific applications.

One of the most exciting areas of research involving Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester is its application in developing novel therapeutic agents. Studies have suggested that this compound may exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, its structural features could make it a potent inhibitor of enzymes involved in inflammation or cancer progression. While these findings are still preliminary, they underscore the compound's potential as a lead molecule in drug development.

The synthesis of such complex molecules often requires innovative synthetic strategies. The preparation of Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester involves multiple steps that must be carefully orchestrated to achieve high yields and enantiomeric purity. Advances in catalytic methods and asymmetric synthesis have made it possible to construct these molecules with increasing efficiency and precision. These techniques not only reduce costs but also improve scalability for potential industrial applications.

The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester both in isolation and within biological systems. By simulating interactions with target proteins or enzymes, scientists can gain insights into how the molecule might behave once introduced into a living organism. This information is invaluable for guiding synthetic efforts and predicting potential side effects.

As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact with them in sophisticated ways. The unique properties of Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, particularly its stereochemical configuration and functional groups, make it a promising candidate for future therapeutic applications. Whether it emerges as a lead compound or an intermediate in larger synthetic schemes remains to be seen; however, its contribution to advancing chemical biology and pharmaceutical research is undeniable.

In conclusion, Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, CAS number 213316-32-6, represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive compounds. Its unique combination of functional groups and stereochemistry positions it as a valuable tool in both academic research and industrial applications. As research continues to uncover new possibilities for this molecule, it will undoubtedly play an important role in shaping the future landscape of chemical biology and drug discovery.

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